1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose

Overview

Description

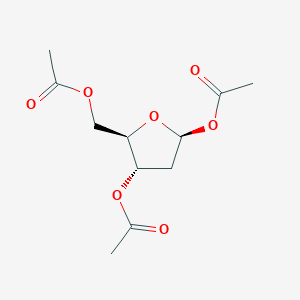

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose is an organic compound with the molecular formula C11H16O7 . It is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions . This compound is often used as an important intermediate in organic synthesis, particularly in the synthesis of carbohydrates .

Synthesis Analysis

The compound is typically prepared through deprotection reactions . Initially, acetyl groups are introduced at positions 3 and 5 to form an acetyl-protected pentofuranose. Then, the acetyl protecting group is removed under appropriate reaction conditions to obtain the target product .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to play a key role in the synthesis of carbohydrates .Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.24 and a predicted density of 1.24±0.1 g/cm3 . Its predicted boiling point is 329.3±42.0 °C . The compound is a white to off-white powder .Scientific Research Applications

Synthesis and Anti-cancer Activity

Research highlights the synthesis of novel nucleosides that exhibit anti-cancer activity by coupling 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose with other compounds. For instance, Tiwari et al. (2003) synthesized nucleosides coupled with 5-azacytosine, resulting in compounds with significant cytotoxic effects against human cancer cell lines, demonstrating potential as anticancer agents (Tiwari, Cappellacci, Montgomery, & Secrist III, 2003).

Structural Analysis and Synthesis

Ji-Jun Chen et al. (2009) synthesized peracetylated 2-deoxy-d-erythro-pentose through acetylation and obtained a crystal structure via X-ray diffraction, providing a foundation for further structural and functional studies of sugar derivatives (Chen, Gao, Han, Jia, Sheng, & Li, 2009).

Novel Compound Formation

The interaction of peroxynitrite with 2',3',5'-tri-O-acetyl-guanosine, generating novel compounds, showcases the chemical versatility and reactivity of this compound derivatives. Niles, Wishnok, and Tannenbaum (2001) identified such a novel compound, indicating its potential as a biomarker for DNA damage induced by oxidative stress (Niles, Wishnok, & Tannenbaum, 2001).

Safety and Hazards

The compound should be stored at 0-8°C . It is recommended to follow laboratory safety practices and take necessary precautions when handling this compound, including wearing goggles, gloves, and laboratory clothing, and operating in a well-ventilated environment . It is also important to follow relevant laws and regulations and dispose of waste items correctly .

Future Directions

Mechanism of Action

Target of Action

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose, also known as (2S,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate, is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions . It is often used as an important intermediate in organic synthesis, especially playing a key role in the synthesis of carbohydrates .

Mode of Action

The compound interacts with its targets through its acetyl groups at the 3 and 5 positions . It is often used as an important intermediate in organic synthesis, especially in the synthesis of carbohydrates .

Biochemical Pathways

The compound is involved in the synthesis of carbohydrates . It is used as an important raw material for drug synthesis, as a reagent for organic synthesis, and for sugar chemistry research .

Pharmacokinetics

It is known that the compound is a white crystalline solid that can form macroscopic needle-like structures . Its melting point is approximately 149-150°C, and it moderately dissolves in water .

Result of Action

The compound is used to develop nucleoside analogs, glycopeptides, glycolipids, and other bioactive compounds .

Action Environment

The compound should be used following laboratory safety practices and taking the necessary precautions, including wearing goggles, gloves, and laboratory clothing, and operating in a well-ventilated environment . At the same time, relevant laws and regulations should be followed, and waste items should be disposed of correctly .

Properties

IUPAC Name |

[(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGMBTAACMQRSS-HBNTYKKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654470 | |

| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96291-75-7 | |

| Record name | β-D-erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96291-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)

![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)

![8-Ethynyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3175948.png)

![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)